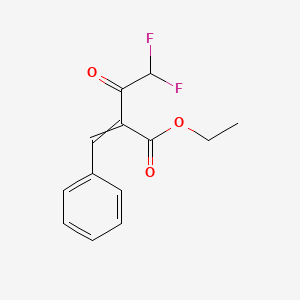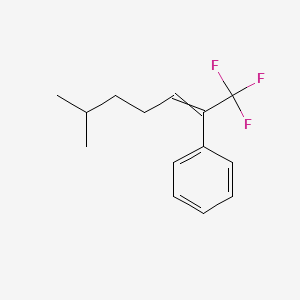
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a methyl group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene typically involves the introduction of the trifluoromethyl group and the methyl group onto a hept-2-en-2-yl backbone, followed by the attachment of the benzene ring. Common synthetic routes include:
Grignard Reaction:
Friedel-Crafts Alkylation: The alkylation of benzene with a trifluoromethylated hept-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hept-2-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of saturated trifluoromethylated heptane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene involves its interaction with molecular targets through its trifluoromethyl and benzene groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
- 6-Methyl-1,1,1-trifluoro-2,4-heptanedione
Uniqueness
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is unique due to its specific combination of a trifluoromethyl group, a methyl group, and a benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
821799-73-9 |
|---|---|
Formule moléculaire |
C14H17F3 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-6-methylhept-2-en-2-yl)benzene |
InChI |
InChI=1S/C14H17F3/c1-11(2)7-6-10-13(14(15,16)17)12-8-4-3-5-9-12/h3-5,8-11H,6-7H2,1-2H3 |
Clé InChI |
UIWQSHGPQZYDQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=C(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


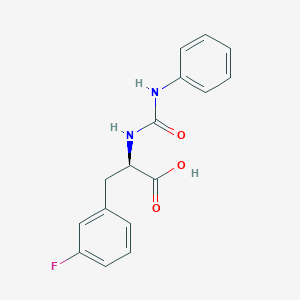
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
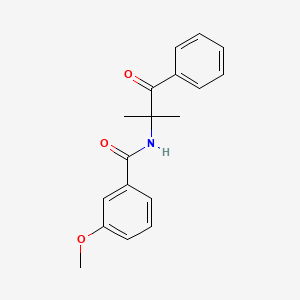
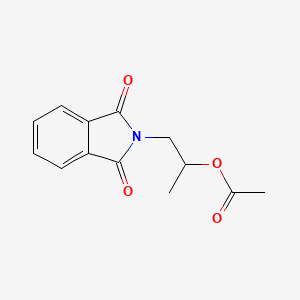
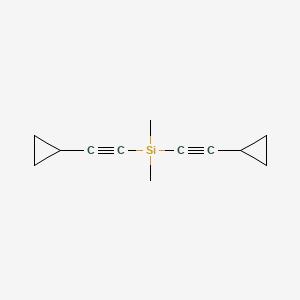

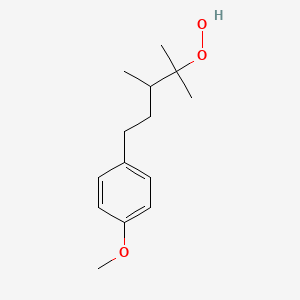

![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
